molecular formula C10H16O3 B3117832 Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate CAS No. 22773-08-6

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate

Cat. No.: B3117832
CAS No.: 22773-08-6
M. Wt: 184.23 g/mol
InChI Key: IPFUOZICZJYWLT-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of an ethyl ester group and a 4,4-dimethyl-2-oxo substituent on the cyclopentane ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 4,4-dimethyl-2-oxocyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 4,4-dimethyl-2-oxocyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Ethanol or methanol in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4,4-dimethyl-2-oxocyclopentanecarboxylic acid.

    Reduction: 4,4-dimethyl-2-oxocyclopentanol.

    Substitution: Ethyl 4,4-dimethyl-2-oxocyclopentanecarboxamide.

Scientific Research Applications

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites may exert their effects by modulating enzyme activity or interacting with cellular receptors.

Comparison with Similar Compounds

Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-oxocyclopentanecarboxylate: Lacks the 4,4-dimethyl substituents on the cyclopentane ring.

    Cyclopentanecarboxylic acid, 4,4-dimethyl-2-oxo-, ethyl ester: Another name for the same compound, highlighting its ester functionality.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-4-13-9(12)7-5-10(2,3)6-8(7)11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFUOZICZJYWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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